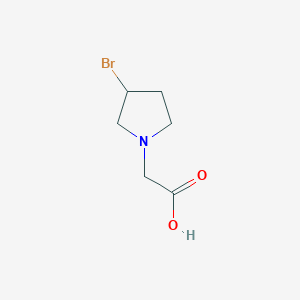

2-(3-Bromopyrrolidin-1-yl)acetic acid

Description

2-(3-Bromopyrrolidin-1-yl)acetic acid is a brominated pyrrolidine derivative with a carboxylic acid functional group. The bromine atom at the 3-position of the pyrrolidine ring introduces steric and electronic effects that influence reactivity, crystal packing, and biological activity.

Properties

IUPAC Name |

2-(3-bromopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXVTSZTZQFRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyrrolidin-1-yl)acetic acid typically involves the bromination of pyrrolidine followed by the introduction of the acetic acid group. One common method involves the reaction of pyrrolidine with bromine in the presence of a suitable solvent, such as dichloromethane, to yield 3-bromo-pyrrolidine. This intermediate is then reacted with chloroacetic acid under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form different functional groups.

Reduction: The compound can be reduced to remove the bromine atom, yielding pyrrolidin-1-yl-acetic acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The major product is pyrrolidin-1-yl-acetic acid.

Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

Scientific Research Applications

2-(3-Bromopyrrolidin-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The acetic acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Features of Brominated Acetic Acid Derivatives

Key Observations :

- Electronic Effects : Bromine in this compound withdraws electron density, altering bond angles and reactivity. This contrasts with fluorine in difluoro analogs, which provides electronegativity without significant steric bulk .

- Conformational Flexibility : The pyrrolidine ring in the target compound allows for varied hydrogen-bonding motifs, similar to the R₂²(8) dimer observed in 2-(3-Bromo-4-methoxyphenyl)acetic acid .

Key Findings :

- The target compound’s discontinued status in commercial catalogs suggests synthesis challenges, possibly due to pyrrolidine ring instability under bromination conditions.

- Difluoro analogs (e.g., 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid) are more metabolically stable, making them preferable in drug development .

Crystallographic and Hydrogen-Bonding Behavior

- 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif) . The bromine atom’s electron-withdrawing nature distorts adjacent C–C–C angles to 121.5°, compared to 118.2° for methoxy groups .

- Pyrrolidine Derivatives : The pyrrolidine ring in this compound likely adopts a twisted conformation, influencing crystal packing and solubility.

Biological Activity

2-(3-Bromopyrrolidin-1-yl)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₁₃BrN₁O₂

- Molecular Weight : 220.09 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzyme pathways involved in inflammation and pain signaling.

Key Mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.

- Modulation of Pain Pathways : It is hypothesized to interact with neural receptors, potentially providing analgesic effects.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. A comparative analysis with acetic acid reveals that both compounds can inhibit the growth of various pathogens, although the specific efficacy of the brominated derivative remains to be fully characterized.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.16% | |

| Escherichia coli | 0.31% | |

| Pseudomonas aeruginosa | 0.25% |

Study 1: Antimicrobial Efficacy

A study conducted on burn wound pathogens demonstrated that this compound effectively inhibited biofilm formation and eradicated mature biofilms at concentrations similar to those used for acetic acid. The results indicated its potential as a therapeutic agent in treating infections associated with burns.

Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. Results showed a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls. This suggests that the compound may have therapeutic potential in managing inflammatory diseases.

Research Findings

Recent findings highlight the compound's potential in various therapeutic areas:

- Cancer Research : Investigations into its role as a β-catenin/BCL9 inhibitor suggest it could disrupt oncogenic signaling pathways, making it a candidate for cancer therapy .

- Neurological Disorders : There are indications that the compound may influence neurotransmitter activity, which warrants further exploration in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.